ethyl {2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl {2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is a useful research compound. Its molecular formula is C22H22Cl2N4O4S2 and its molecular weight is 541.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 540.0459529 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Microbial Studies
Research has shown the synthesis of complex compounds involving 2-amino substituted benzothiazoles, which are structurally related to the compound . These synthesized compounds, including ones similar to the target compound, have been evaluated for their antibacterial and antifungal activities, revealing potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial Agent Development
A series of new compounds including hydrazide derivatives have been synthesized and characterized. The structural backbone of these compounds shares similarities with the target compound, highlighting a methodological approach to developing potential antimicrobial agents. However, it's worth noting that the evaluated compounds did not exhibit significant antibacterial activity in preliminary screenings (Al‐Talib et al., 2016).
Anticholinesterase Activity
Some benzothiazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anticholinesterase properties. This research suggests potential applications in treating conditions related to cholinesterase inhibition. The synthesized compounds, including variations with piperazine and thiocarbamate moieties, have shown inhibitory effects on acetylcholinesterase, comparable to known anticholinesterase agents (Mohsen et al., 2014).
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4S2/c1-2-32-18(30)10-14-12-33-22(25-14)26-17(29)11-27-5-7-28(8-6-27)21(31)20-19(24)15-4-3-13(23)9-16(15)34-20/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNZVCNQWKCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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